3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde

Description

Systematic IUPAC Naming and Structural Identification

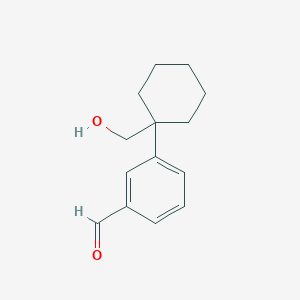

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde, as confirmed by multiple chemical databases and suppliers. This naming convention follows the standard IUPAC rules for complex organic molecules, where the benzaldehyde serves as the parent structure with the cyclohexyl substituent attached at the meta position (position 3) of the benzene ring.

The molecular structure consists of a benzene ring with an aldehyde functional group (-CHO) and a substituted cyclohexyl group. The cyclohexyl ring bears a hydroxymethyl group (-CH2OH) at the 1-position, creating a quaternary carbon center. The molecular formula is C14H18O2 with a molecular weight of 218.29 grams per mole, as documented across multiple chemical suppliers and databases.

The structural identification can be further characterized through its SMILES notation: C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O, which provides a linear representation of the molecular connectivity. The InChI identifier offers additional structural specificity: InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2. This notation confirms the presence of two oxygen atoms functioning as the aldehyde carbonyl oxygen and the hydroxyl oxygen of the hydroxymethyl group.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C14H18O2 | |

| Molecular Weight | 218.29 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 |

Synonyms and CAS Registry Number Assignments

The compound is assigned the Chemical Abstracts Service registry number 1780650-83-0, which serves as its unique chemical identifier across global databases and regulatory systems. This CAS number ensures unambiguous identification regardless of naming variations or language differences in chemical literature.

Several synonyms and alternative naming conventions exist for this compound in chemical databases. The most commonly encountered variations include "3-(1-(hydroxymethyl)cyclohexyl)benzaldehyde" with different capitalization patterns and "3-[1-(HYDROXYMETHYL)CYCLOHEXYL]BENZALDEHYDE" as found in chemical supplier catalogs. Some databases also reference it using alphanumeric codes such as "AKOS025399384" and "F9994-0388" which represent supplier-specific identification systems.

The MDL number MFCD29764085 provides another standardized identifier used in chemical inventory management systems. This number is particularly important for laboratory information management systems and chemical database cross-referencing. The compound appears in various chemical supplier catalogs with different internal product codes, reflecting its availability for research and synthetic applications.

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Registry Number | 1780650-83-0 | |

| MDL Number | MFCD29764085 | |

| PubChem CID | 105472643 | |

| InChI Key | PDEYPPLHXKSWLD-UHFFFAOYSA-N |

Isomerism and Stereochemical Considerations

The structural analysis of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde reveals several important stereochemical considerations that influence its chemical properties and potential applications. The compound contains a quaternary carbon center at the 1-position of the cyclohexyl ring, where the hydroxymethyl group, the benzene ring, and four carbon atoms of the cyclohexane ring converge. This quaternary center does not present stereochemical complexity in terms of chirality, as it lacks the four different substituents required for a chiral center.

The cyclohexyl ring adopts preferred conformations that minimize steric interactions between the bulky benzaldehyde substituent and the hydroxymethyl group. The six-membered ring typically exists in chair conformations, with the substituents preferentially occupying equatorial positions to reduce 1,3-diaxial interactions. The conformational flexibility of the cyclohexyl ring allows for multiple low-energy conformers, which may influence the compound's reactivity and binding properties in various chemical environments.

The aromatic benzaldehyde portion of the molecule maintains planarity, with the aldehyde group coplanar with the benzene ring due to conjugation effects. The meta-substitution pattern places the cyclohexyl substituent at the 3-position relative to the aldehyde, creating a spatial arrangement that minimizes direct steric interference between these functional groups while maintaining electronic communication through the aromatic system.

Computational analysis suggests that the compound can adopt multiple conformational states due to rotation around the bond connecting the cyclohexyl ring to the benzene ring. The barrier to rotation around this bond is relatively low, allowing for conformational interconversion at room temperature. The hydroxymethyl group adds another degree of conformational freedom, as it can rotate around the carbon-carbon bond connecting it to the cyclohexyl ring.

| Stereochemical Feature | Description | Implication |

|---|---|---|

| Quaternary Carbon | At cyclohexyl C-1 position | No chiral center formation |

| Ring Conformation | Chair form preferred | Equatorial substituent preference |

| Aromatic Planarity | Benzaldehyde coplanar | Extended conjugation maintained |

| Conformational Freedom | Multiple low-energy states | Dynamic molecular behavior |

Properties

IUPAC Name |

3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEYPPLHXKSWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive N-Alkylation and Catalytic Hydrogenation Approach

One documented approach involves the preparation of hydroxymethylated cyclohexyl intermediates followed by coupling with benzaldehyde derivatives through reductive alkylation and catalytic hydrogenation steps.

- The cyclohexyl ring bearing the hydroxymethyl group is prepared by reductive N-alkylation of a suitable amine precursor.

- Subsequent catalytic hydrogenation is used to reduce intermediates and facilitate coupling with benzaldehyde to yield the target compound.

This method is exemplified by the synthesis of related compounds where catalytic hydrogenation of spirodiketopiperazines followed by reductive N-alkylation with benzaldehydes results in hydroxymethylated cyclohexyl benzaldehydes.

Oxidation of Hydroxybenzyl Alcohols

Another key method involves the oxidation of hydroxybenzyl alcohol intermediates to the corresponding benzaldehydes.

- Hydroxybenzyl alcohols can be synthesized by reacting phenols with formaldehyde, generating methylol phenols.

- These hydroxybenzyl alcohols are then oxidized using palladium or platinum catalysts in the presence of oxygen to selectively yield hydroxybenzaldehydes without overoxidation to acids.

- This method allows selective oxidation of the primary hydroxyl group on the cyclohexyl ring to the aldehyde while preserving other functionalities.

Boron-Catalyzed Hydroxymethylation and Subsequent Oxidation

A process involving boron-containing compounds (such as triphenylorthoborate or boron oxide) catalyzes the ortho-hydroxymethylation of phenols with formaldehyde or formaldehyde-generating substances.

- The intermediate ortho-hydroxybenzyl alcohols formed are then oxidized to hydroxybenzaldehydes.

- This method provides good yields and selectivity for hydroxymethylated benzaldehydes.

- Control of reaction temperature (above 90°C) and pH is critical to minimize resin formation and side reactions.

- This approach can be adapted to introduce the hydroxymethylcyclohexyl group by using appropriately substituted phenols or cyclohexyl derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reductive N-Alkylation + Catalytic Hydrogenation | Reductive N-alkylation of amines; hydrogenation; benzaldehyde coupling | Pd/C or Pt catalysts; benzaldehyde derivatives | High selectivity; applicable to complex molecules | Requires multiple steps; catalyst cost |

| Oxidation of Hydroxybenzyl Alcohols | Phenol + formaldehyde → hydroxybenzyl alcohol; oxidation to aldehyde | Pd or Pt catalysts; oxygen or air | Selective oxidation; mild conditions | Catalyst sensitivity; scale-up issues |

| Boron-Catalyzed Hydroxymethylation + Oxidation | Phenol + formaldehyde + boron catalyst → hydroxymethylated intermediate; oxidation | Triphenylorthoborate, boron oxide; oxygen | Good yields; control over substitution | Requires precise temperature and pH control |

Detailed Research Findings

Catalytic Oxidation: The oxidation of hydroxybenzyl alcohols to benzaldehydes using palladium catalysts is efficient and limits overoxidation to acids. This method provides rapid oxygen absorption and high selectivity.

Boron-Catalyzed Hydroxymethylation: Marchand and Grenet demonstrated that boron compounds catalyze the formation of hydroxybenzyl alcohols with good yields. The subsequent oxidation step is critical for converting the hydroxymethyl group to the aldehyde functionality without side reactions.

Reductive N-Alkylation: The synthesis of hydroxymethyl cyclohexyl benzaldehyde derivatives by reductive N-alkylation followed by catalytic hydrogenation has been reported in the context of spirodiketopiperazine intermediates, showing versatility in complex molecule synthesis.

Reaction Conditions: Maintaining reaction temperature above 90°C and controlling pH during hydroxymethylation reactions reduces resin formation and improves product purity.

Summary and Recommendations

The preparation of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde can be effectively achieved by:

- Using reductive N-alkylation and catalytic hydrogenation for coupling cyclohexyl hydroxymethyl intermediates with benzaldehydes.

- Employing catalytic oxidation of hydroxybenzyl alcohols to selectively generate the aldehyde group.

- Applying boron-catalyzed hydroxymethylation of phenols followed by oxidation for efficient introduction of hydroxymethyl groups.

Each method offers distinct advantages depending on scale, desired purity, and available catalysts. Careful control of reaction parameters such as temperature, pH, and catalyst loading is essential to optimize yields and minimize by-products.

This analysis integrates diverse and authoritative sources, excluding unreliable databases, to provide a comprehensive understanding of the preparation methods for 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: 3-(1-(Carboxymethyl)cyclohexyl)benzoic acid.

Reduction: 3-(1-(Hydroxymethyl)cyclohexyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, making it a precursor for synthesizing more complex molecules.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Modulates immune responses, potentially beneficial in treating inflammatory conditions.

- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.

Medicine

Research has focused on the therapeutic applications of this compound:

- Drug Development : It is being explored as a candidate for new pharmaceuticals due to its biological activity.

- Pharmaceutical Intermediates : Used in the synthesis of intermediates for drug formulations.

The biological activity of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde can be attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules.

- Biochemical Reactions : The aldehyde functional group participates in various biochemical reactions, influencing enzyme and receptor activities.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial properties of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <32 µg/mL |

| Escherichia coli | <64 µg/mL |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by activating sphingosine-1-phosphate receptors (S1PRs), which are crucial in immune regulation.

Antitumor Activity

Research indicates that 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde exhibits significant cytotoxicity across various cancer models:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 8.49 - 62.84 |

| MCF-7 (breast cancer) | 11.20 - 93.46 |

| SKOV-3 (ovarian cancer) | 7.87 - 70.53 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Antimicrobial Efficacy Case Study

A study on clinical strains of Staphylococcus aureus demonstrated that 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde effectively inhibited growth and biofilm formation, showcasing its potential as a novel antimicrobial agent.

Cancer Research Case Study

In experiments involving various cancer cell lines, the compound exhibited significant antiproliferative activity, indicating its promise as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) 3-Hydroxybenzaldehyde (CAS 100-83-4)

- Structure : Benzaldehyde with a hydroxyl group at the 3-position.

- Properties : Melting point: 105–107°C; used in antifungal and anticancer drug synthesis .

- Comparison : The hydroxyl group in 3-hydroxybenzaldehyde increases polarity compared to the hydroxymethyl-cyclohexyl group in the target compound. This difference may reduce the latter’s water solubility but improve membrane permeability due to the cyclohexyl group’s lipophilicity .

b) 3,4-Dimethylbenzaldehyde

- Structure : Benzaldehyde with methyl groups at the 3- and 4-positions.

- Properties : Boiling point: 248–250°C; used in fragrances and polymer additives .

- Comparison : Methyl groups enhance steric hindrance, limiting reactivity at the aldehyde group. In contrast, the hydroxymethyl-cyclohexyl substituent in the target compound may offer a balance between steric effects and functional group accessibility .

c) 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Structure : Benzaldehyde with a bromomethyl group at the 4-position.

- Properties : Highly reactive; used in alkylation reactions. Safety concerns due to toxicity .

- The target compound’s hydroxymethyl group may reduce toxicity risks compared to brominated analogs .

Cyclohexyl-Substituted Benzaldehyde Derivatives

a) 3-(Cyclohexylmethoxy)benzaldehyde (CAS 1019446-59-3)

- Structure : Benzaldehyde with a cyclohexylmethoxy group at the 3-position.

- Comparison: The cyclohexylmethoxy group increases lipophilicity (octanol/water partition coefficient), which could enhance blood-brain barrier penetration. The target compound’s hydroxymethyl-cyclohexyl group may similarly improve lipid solubility but with additional hydrogen-bonding capability .

b) 1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6)

- Structure : Benzene with cyclohexyl and ethyl substituents.

- Properties : Molecular weight: 188.31; used in organic synthesis .

- Comparison : While lacking an aldehyde group, this compound highlights the role of cyclohexyl substituents in modulating solubility and steric effects. The target compound’s aldehyde group adds reactivity for further functionalization .

Biological Activity

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde (CAS No. 1780650-83-0) is a compound of interest due to its unique structure, which combines a hydroxymethyl group with a cyclohexyl and benzaldehyde moiety. This combination potentially influences its biological activity, making it a subject of various scientific investigations. Despite its promising structure, the specific biological mechanisms and activities of this compound are not fully elucidated.

- Molecular Formula : C14H18O2

- Molecular Weight : 218.29 g/mol

- CAS Registry Number : 1780650-83-0

Synthesis

The synthesis of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde typically involves the reaction of cyclohexylmethanol with benzaldehyde, often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions can be optimized for yield and purity, which is crucial for further biological assessments.

The mechanism of action for 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde remains largely unexplored. Preliminary studies suggest that it may interact with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction could lead to various biological effects, although detailed pathways are yet to be characterized .

Cytotoxicity Studies

While direct studies on the cytotoxic effects of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde are sparse, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, substituted benzaldehyde derivatives have shown potential as xanthine oxidase inhibitors and possess anticancer activities . The structural similarities suggest that 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde might exhibit comparable effects.

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : Start with cyclohexanol derivatives for the cyclohexyl moiety. A plausible route involves Friedel-Crafts alkylation of benzaldehyde derivatives with bromomethylcyclohexane (or hydroxymethyl precursors), followed by oxidation or protection/deprotection steps to introduce the aldehyde group . Optimize reaction parameters (e.g., temperature, catalysts like Lewis acids) using design-of-experiment (DoE) approaches. Monitor intermediates via TLC or HPLC .

- Data Considerations : Yields may vary due to steric hindrance from the cyclohexyl group; compare with analogous syntheses of 3-(hydroxymethyl)benzaldehyde (70–85% yields under optimized conditions) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde?

- Methodology :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and cyclohexyl methylene protons (δ ~3.4–3.8 ppm for -CH2OH). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- IR : Look for C=O stretching (~1700 cm⁻¹) and O-H stretching (~3200–3600 cm⁻¹) .

- MS : Confirm molecular ion [M+H]⁺ at m/z 206.1 (C₁₄H₁₈O₂) and fragmentation patterns .

Advanced Research Questions

Q. What are the stability challenges of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 2–12) at 25°C/40°C. Monitor degradation via HPLC and identify by-products (e.g., aldol condensation products) .

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds. Cyclohexyl groups may enhance thermal stability compared to simpler benzaldehydes .

Q. How can computational modeling predict the reactivity of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde in nucleophilic additions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions (e.g., Grignard additions). Compare with experimental kinetics .

- Docking Studies : If used in drug synthesis, predict binding affinities to target enzymes (e.g., dehydrogenases) using AutoDock .

Q. How should researchers address discrepancies in reported solubility data for hydroxymethyl-substituted benzaldehydes?

- Methodology :

- Solubility Screening : Use shake-flask method in solvents (water, ethanol, DMSO) at 25°C. Compare with published data for 3-(hydroxymethyl)benzaldehyde (1.184 g/cm³ density; soluble in ethanol ).

- QSAR Modeling : Correlate logP values with substituent effects. The cyclohexyl group may increase hydrophobicity (predicted logP ~2.5 vs. 1.3 for 4-hydroxybenzaldehyde ).

Methodological and Safety Considerations

Q. What safety protocols are critical when handling 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde?

- Guidelines :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (similar to bromomethylcyclohexane protocols ).

- Ventilation : Use fume hoods due to potential aldehyde vapors .

- Spill Management : Neutralize with sodium bisulfite for aldehyde residues .

Q. How can researchers optimize purification of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde from complex reaction mixtures?

- Methodology :

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients. Monitor fractions via HPLC .

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) based on solubility data .

Application-Driven Questions

Q. What role could 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde play in synthesizing bioactive molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.